Cas no 76472-87-2 (Kuwanon H)

Kuwanon H structure
Kuwanon H structure
Product Name:Kuwanon H
N.o CAS:76472-87-2
MF:C45H44O11
MW:760.8243
CID:982690
PubChem ID:5281668
Update Time:2024-10-27

Kuwanon H Propriedades químicas e físicas

Nomes e Identificadores

    • kuwanon H
    • Albanin G
    • kuwanone H
    • Alvanin G
    • NSC 356889
    • 8-[(5R,6S)-6-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-
    • SCHEMBL13233442
    • FT-0775832
    • moracenin a
    • 76472-87-2
    • AKOS037515236
    • 4H-1-Benzopyran-4-one, 8-(6-(2,4-dihydroxy-3-(3-methyl-2-butenyl )benzoyl)-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methyl-2-butenyl)-, (1S-(1alpha,5alpha,6beta))-
    • 8-[(1S,5R,6S)-6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methyl-1-cyclohex-2-enyl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one
    • KuwanonH
    • 8-[(1S,5R,6S)-6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one
    • MS-31352
    • DTXSID301318627
    • HY-N2600
    • CHEBI:6147
    • 2-(2,4-BIS(OXIDANYL)PHENYL)-8-((1S,5S,6R)-5-(2,4-BIS(OXIDANYL)PHENYL)-3-METHYL-6-(3-(3-METHYLBUT-2-ENYL)-2,4-BIS(OXIDANYL)PHENYL)CARBONYL-CYCLOHEX-2-EN-1-YL)-3-(3-METHYLBUT-2-ENYL)-5,7-BIS(OXIDANYL)CHROMEN-4-ONE
    • 4H-1-Benzopyran-4-one, 8-[6-[2,4-dihydroxy-3-(3-methyl-2-butenyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methyl-2-butenyl)-, [1S-(1alpha,5alpha,6beta)]-
    • 8-((1R,2S,3S)-2-(2,4-Dihydroxy-3-(3-methylbut-2-en-1-yl)benzoyl)-2',4'-dihydroxy-5-methyl-1,2,3,6-tetrahydro-[1,1'-biphenyl]-3-yl)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-en-1-yl)-4H-chromen-4-one
    • 8-[(1S,5R,6S)-6-[2,4-Dihydroxy-3-(3-methyl-2-buten-1-yl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
    • SCHEMBL150578
    • CHEMBL506234
    • 4H-1-Benzopyran-4-one, 8-[(1S,5R,6S)-6-[2,4-dihydroxy-3-(3-methyl-2-buten-1-yl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methyl-2-buten-1-yl)-
    • 8-[6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one
    • 822Q5M4B5D
    • CS-0023002
    • 8-{(1R,2S,3S)-2-[2,4-dihydroxy-3-(3-methylbut-2-en-1-yl)benzoyl]-2',4'-dihydroxy-5-methyl[1,2,3,6-tetrahydro[1,1'-biphenyl]]-3-yl}-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-en-1-yl)-4H-1-benzopyran-4-one
    • kumanon H
    • NSC-356889
    • GTPL622
    • DA-74840
    • Kuwanon H
    • Inchi: 1S/C45H44O11/c1-21(2)6-10-27-33(48)15-14-29(41(27)53)42(54)38-31(26-12-8-24(46)18-34(26)49)16-23(5)17-32(38)39-36(51)20-37(52)40-43(55)30(11-7-22(3)4)44(56-45(39)40)28-13-9-25(47)19-35(28)50/h6-9,12-15,17-20,31-32,38,46-53H,10-11,16H2,1-5H3/t31-,32?,38-/m0/s1
    • Chave InChI: DKBPTKFKCCNXNH-WKKWFPBQSA-N
    • SMILES: O=C(C1C([H])=C([H])C(=C(C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H])C=1O[H])O[H])[C@]1([H])C([H])(C2=C(C([H])=C(C3C(C(C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H])=C(C4C([H])=C([H])C(=C([H])C=4O[H])O[H])OC2=3)=O)O[H])O[H])C([H])=C(C([H])([H])[H])C([H])([H])[C@@]1([H])C1C([H])=C([H])C(=C([H])C=1O[H])O[H]

Propriedades Computadas

  • Massa Exacta: 760.28800
  • Massa monoisotópica: 760.28836222 g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 8
  • Contagem de aceitadores de ligações de hidrogénio: 11
  • Contagem de Átomos Pesados: 56
  • Contagem de Ligações Rotativas: 9
  • Complexidade: 1560
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 3
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 205
  • Peso Molecular: 760.8
  • XLogP3: 9.2

Propriedades Experimentais

  • Cor/Forma: Yellow powder
  • Densidade: 1.371±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubilidade: Insuluble (3.5E-6 g/L) (25 ºC),
  • PSA: 209.12000
  • LogP: 8.83870

Kuwanon H Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
ChemScence
CS-0023002-1mg
Kuwanon H
76472-87-2 98.60%
1mg
$190.0 2022-04-26
MedChemExpress
HY-N2600-1mg
Kuwanon H
76472-87-2 98.60%
1mg
¥700 2025-04-16
TRC
K660485-1mg
Kuwanon H
76472-87-2
1mg
70.00 2021-08-04
TRC
K660485-2.5mg
Kuwanon H
76472-87-2
2.5mg
120.00 2021-08-04
TRC
K660485-5mg
Kuwanon H
76472-87-2
5mg
215.00 2021-08-04
TRC
K660485-10mg
Kuwanon H
76472-87-2
10mg
415.00 2021-08-04
Chengdu Biopurify Phytochemicals Ltd
BP3603-5mg
Kuwanon H
76472-87-2 98%
5mg
$165 2023-09-20
Chengdu Biopurify Phytochemicals Ltd
BP3603-10mg
Kuwanon H
76472-87-2 98%
10mg
$296 2023-09-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
K80440-10mg
Kuwanon H
76472-87-2
10mg
¥1998.0 2022-04-27
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1849-1 mg
Kuwanon H
76472-87-2
1mg
¥1440.00 2022-04-26
Fornecedores recomendados
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hangzhou Cedareal Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hangzhou Cedareal Technology Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
SunaTech Inc.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
SunaTech Inc.